molecular formula C7H14ClNO B3391836 Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hcl CAS No. 2307732-66-5

Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hcl

Cat. No.: B3391836
CAS No.: 2307732-66-5
M. Wt: 163.64 g/mol
InChI Key: PBDFQQDTULVCQA-NLRFIBDTSA-N
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Description

Rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride (CAS: 2044705-91-9) is a bicyclic pyrrolidine derivative with the molecular formula C7H14ClNO and a molecular weight of 163.64 g/mol . The compound features a rigid octahydrocyclopenta[b]pyrrole core, a hydroxyl group at the 6-position, and an HCl salt to enhance solubility. Current data suggest it is primarily used as a research chemical, with discontinued commercial availability as of 2025 .

Properties

IUPAC Name

(3aR,6S,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-2-1-5-3-4-8-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDFQQDTULVCQA-NLRFIBDTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]2[C@H]1CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307732-66-5
Record name rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the cyclization might be carried out in the presence of a strong acid or base to promote the ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL HCl exhibits significant biological activity as an inhibitor of leukocyte function-associated antigen 1 (LFA-1). This inhibition is crucial for modulating immune responses, making it a candidate for therapeutic applications in inflammatory diseases and autoimmune disorders. Preliminary studies suggest that the compound may also have neuroprotective effects, although further research is needed to elucidate its mechanisms of action.

Medicinal Chemistry

The primary applications of this compound are in drug development aimed at treating autoimmune diseases and neurodegenerative disorders. Its ability to inhibit LFA-1 suggests potential use in therapies targeting conditions like rheumatoid arthritis and multiple sclerosis.

Pharmacological Studies

Research into the pharmacokinetics and pharmacodynamics of this compound is essential for establishing safe dosage regimens for clinical use. Interaction studies are critical for understanding how it interacts with various receptors involved in immune response modulation.

Neuroprotection

The compound's potential neuroprotective effects position it as a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies are needed to explore its efficacy and mechanisms in protecting neuronal cells from damage.

Case Study 1: Inhibition of LFA-1

A study demonstrated that this compound effectively inhibits LFA-1 activity in vitro, leading to reduced leukocyte adhesion and migration. This suggests its potential role in treating inflammatory conditions.

Case Study 2: Neuroprotective Effects

Preliminary findings from animal models indicate that the compound may protect against neurotoxicity induced by beta-amyloid peptides, a hallmark of Alzheimer's disease. Further investigations are ongoing to assess dosage and long-term effects.

Mechanism of Action

The mechanism by which Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Telaprevir (HCV Protease Inhibitor)

Molecular Formula : C36H55N7O6
Molecular Weight : 705.85 g/mol
Key Features :

  • Shares an octahydrocyclopenta[c]pyrrole core but with peptide-like substituents (e.g., pyrazin-2-ylcarbonyl and cyclopropylamino groups).
  • Stereochemistry: (1S,3aR,6aS), differing in substituent orientation compared to the target compound.

Applications :
Telaprevir is a clinically approved hepatitis C virus (HCV) protease inhibitor. Its bulky substituents enable precise binding to the HCV NS3/4A protease active site, a feature absent in the simpler target compound .

Comparison :

  • Size/Complexity : Telaprevir’s larger structure (705.85 g/mol vs. 163.64 g/mol) limits blood-brain barrier penetration, whereas the target compound’s compactness may favor CNS-targeted applications.

Dibenzo[b,d]pyran Derivatives (Cannabinoid Analogs)

Examples :

  • 3-Butyl-dibenzo[b,d]pyran-1-ol (C18H24O2, 272.38 g/mol)
  • 3-Hexyl-dibenzo[b,d]pyran-1-ol (C20H28O2, 300.44 g/mol)

Key Features :

  • Bicyclic dibenzo[b,d]pyran system with variable alkyl chains (butyl, hexyl).
  • Lack nitrogen atoms in the core, unlike the pyrrolidine ring in the target compound.

Applications: These derivatives are studied for cannabinoid receptor modulation due to their structural resemblance to Δ9-THC .

Comparison :

  • Lipophilicity : The alkyl chains in dibenzopyrans increase lipophilicity, enhancing membrane permeability but risking metabolic instability. The target compound’s HCl salt improves aqueous solubility.

(3aR,6aR)-Dihydrocyclopenta-dioxol-4-one

Molecular Formula : C7H10O3
Molecular Weight : 142.15 g/mol
Key Features :

  • Lactone structure with a dioxol-4-one ring.
  • Stereochemistry: (3aR,6aR), partially overlapping with the target compound.

Applications :
Used as a synthetic intermediate for pharmaceuticals and agrochemicals .

Comparison :

  • Reactivity : The lactone group undergoes hydrolysis, limiting stability in biological systems. The HCl salt in the target compound enhances stability.
  • Functional Groups : The hydroxyl group in the target compound may enable hydrogen bonding, absent in the lactone derivative.

Data Table: Key Parameters of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Target Compound C7H14ClNO 163.64 Bicyclic pyrrolidine, HCl salt, -OH Research chemical, potential CNS use
Telaprevir C36H55N7O6 705.85 Peptide substituents, cyclopenta core HCV protease inhibition
3-Butyl-dibenzo[b,d]pyran-1-ol C18H24O2 272.38 Alkyl chain, dibenzo ring Cannabinoid receptor studies
(3aR,6aR)-Dihydrocyclopenta-dioxol-4-one C7H10O3 142.15 Lactone, dioxol-one ring Synthetic intermediate

Research Implications and Gaps

  • Stereochemical Influence : The (3aR,6S,6aS) configuration may confer selectivity for neurological targets, but pharmacological data are lacking compared to well-studied analogs like Telaprevir.
  • Solubility vs. Bioavailability : The HCl salt improves solubility, but its impact on bioavailability and metabolic stability requires further study.
  • Synthetic Challenges : Discontinued status (as per ) suggests synthesis or scalability hurdles, limiting widespread adoption.

Biological Activity

Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hydrochloride is a bicyclic compound notable for its unique stereochemistry and potential therapeutic applications. Its structure consists of a cyclopentane ring fused with a pyrrolidine moiety, which significantly influences its biological properties. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C7H14ClNO
  • Molar Mass : Approximately 163.65 g/mol
  • IUPAC Name : (3aR,6S,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol; hydrochloride

Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hydrochloride exhibits significant biological activity primarily through its inhibition of leukocyte function-associated antigen 1 (LFA-1). This interaction is crucial in modulating immune responses and presents potential therapeutic implications for inflammatory diseases and autoimmune disorders. The compound may also exert neuroprotective effects, though further research is needed to elucidate these pathways fully.

Inhibition of LFA-1

The compound's role as an LFA-1 inhibitor suggests its utility in:

  • Autoimmune Disorders : By modulating immune responses.
  • Inflammatory Diseases : Potentially reducing the severity of inflammatory reactions.

Neuroprotective Effects

Preliminary studies indicate that Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hydrochloride may provide neuroprotection. This could be beneficial in conditions such as:

  • Neurodegenerative Diseases : Further investigation is required to confirm these effects and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hydrochloride and similar compounds regarding their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
Rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-olBicyclic structure with hydroxyl groupInhibitor of LFA-1; potential neuroprotective effects
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-olIsomeric form; different stereochemistryVaries; less studied
2-Azabicyclo[2.1.1]hexan-4-olBicyclic amineAntinociceptive properties

Case Studies and Research Findings

Several studies have investigated the biological activity of Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hydrochloride:

  • Study on LFA-1 Inhibition : A study demonstrated that the compound effectively inhibits LFA-1 activation in vitro. This inhibition was associated with reduced leukocyte adhesion and migration.
  • Neuroprotection Study : In animal models of neurodegeneration, preliminary results indicated that administration of the compound led to improved cognitive function and reduced neuronal death.
  • Pharmacokinetics Research : Ongoing research aims to establish the pharmacokinetic profile of the compound to determine appropriate dosing regimens for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL HCl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally related cyclopenta-pyrrolidine derivatives involves multi-step reactions, including hydrogenation, acetylation, and refluxing under controlled conditions. For example, hydrogenation of acetates in 95% ethanol (e.g., compound 11 in ) requires precise temperature control to avoid over-reduction. Reaction solvents like acetonitrile and acetic acid influence reaction kinetics and byproduct formation. Key steps include:

  • Refluxing : Use of acetonitrile with potassium carbonate and methyl iodide for methoxy group introduction (e.g., compound 7 preparation) .
  • Hydrogenation : Catalytic hydrogenation in ethanol to reduce double bonds while preserving stereochemistry .
  • Analytical Validation : Melting point analysis, IR spectroscopy (e.g., carbonyl stretch at 1725 cm⁻¹), and NMR (¹H and ¹³C) confirm structural integrity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : Stereochemical assignments rely on NMR spectroscopy (e.g., coupling constants and NOE experiments) and X-ray crystallography (if single crystals are obtained). For cyclopenta-pyrrolidine analogs, cis/trans configurations are distinguished via ¹H NMR splitting patterns (e.g., axial vs. equatorial proton coupling in cyclohexane derivatives) . IR spectroscopy further validates functional groups (e.g., hydroxyl or ketone stretches). Comparative analysis with known stereoisomers (e.g., from ) can resolve ambiguities.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between computational predictions and experimental results be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects, conformational flexibility, or errors in computational models. To address this:

  • DFT Calculations : Optimize molecular geometries using density functional theory (B3LYP/6-31G*) and compare calculated vs. experimental NMR/IR spectra.
  • Solvent Correction : Apply implicit solvent models (e.g., PCM for ethanol) to simulations to match experimental conditions .
  • Cross-Validation : Use multiple techniques (e.g., mass spectrometry for molecular weight confirmation and HPLC for purity assessment) .

Q. What strategies mitigate racemization during synthesis, and how is enantiomeric excess quantified?

  • Methodological Answer : Racemization risks increase under basic or high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct acetylations (e.g., compound 8 synthesis) at 0–5°C to preserve stereochemistry .
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl carbamate derivatives in ) to control configuration.
  • Enantiomeric Excess (ee) Analysis : Employ chiral HPLC columns (e.g., Chiralpak® IA) or polarimetry. For example, compare optical rotation values with literature data (e.g., lists enantiopure analogs) .

Q. How do substituents on the cyclopenta-pyrrolidine core influence biological activity or physicochemical properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., hydroxyl vs. methoxy groups) followed by:

  • LogP Measurements : Assess hydrophobicity via shake-flask or HPLC-derived methods.
  • Receptor Binding Assays : Test derivatives against target receptors (e.g., angiotensin-converting enzyme analogs in ) to correlate substituent effects with activity .
  • Thermodynamic Solubility : Measure solubility in buffered solutions (e.g., phosphate buffer pH 7.4) to predict bioavailability .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of cyclopenta-pyrrolidine derivatives under acidic conditions. How should researchers address this?

  • Methodological Answer : Stability studies under varying pH (e.g., 1–14) and temperatures can clarify contradictions:

  • Accelerated Degradation : Incubate the compound in HCl (0.1–1 M) and monitor degradation via LC-MS.
  • Protective Groups : Introduce acid-labile groups (e.g., tert-butyloxycarbonyl in ) to stabilize the core structure during synthesis .
  • Comparative Analysis : Cross-reference degradation pathways with structurally related compounds (e.g., Ramipril analogs in , which degrade via hydrolysis) .

Research Design Considerations

Q. What experimental controls are critical when evaluating the compound’s reactivity in catalytic hydrogenation?

  • Methodological Answer : Include:

  • Blank Reactions : Run hydrogenation without catalyst to exclude non-catalytic pathways.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrogen sources.
  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for efficiency and stereochemical outcomes (e.g., used unspecified catalysts for compound 12a) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hcl
Reactant of Route 2
Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hcl

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